

Probing Cellular Target Engagement of Jak1-IN-13: A Technical Guide

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Compound of Interest

Compound Name: *Jak1-IN-13*

Cat. No.: *B12383943*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular target engagement of **Jak1-IN-13**, a potent and highly selective Janus Kinase 1 (JAK1) inhibitor. This document details the mechanism of action, quantitative biochemical and cellular data, and comprehensive protocols for key experimental assays used to verify and quantify the interaction of **Jak1-IN-13** with its target in a cellular context.

Introduction: The JAK/STAT Pathway and Jak1-IN-13

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade responsible for transmitting information from extracellular cytokine and growth factor signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and inflammation.[1][2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] JAK1, in particular, plays a pivotal role in mediating signals for numerous pro-inflammatory cytokines, making it a key therapeutic target for autoimmune and inflammatory diseases.[3][4][5]

Jak1-IN-13 (also known as compound 36b) is a potent, orally active, and highly selective small molecule inhibitor of JAK1.[3][4] By binding to the ATP-binding site of the JAK1 enzyme, it prevents the phosphorylation and activation of downstream STAT proteins, thereby blocking the inflammatory signaling cascade.[3][4] Verifying that a compound like **Jak1-IN-13** reaches and binds to its intended target within the complex environment of a living cell—a concept known as

target engagement—is a critical step in drug development. This guide outlines the methodologies to assess this engagement.

Quantitative Data: Potency and Selectivity

Jak1-IN-13 has been characterized in biochemical assays, demonstrating sub-nanomolar potency for JAK1 and high selectivity against other JAK family members.[\[3\]](#)[\[4\]](#)

Assay Type	Target	IC50 (nM)	Selectivity Fold (vs. JAK1)	Reference
Biochemical Assay	JAK1	0.044	-	[3] [4]
Biochemical Assay	JAK2	16.8	382	[3] [4]
Biochemical Assay	JAK3	9.24	210	[3] [4]
Biochemical Assay	TYK2	58.3	1325	[3] [4]
Cellular Assay (pSTAT inhibition)	JAK1	Data not publicly available	-	

Table 1: Biochemical potency and selectivity of **Jak1-IN-13** against JAK family kinases.

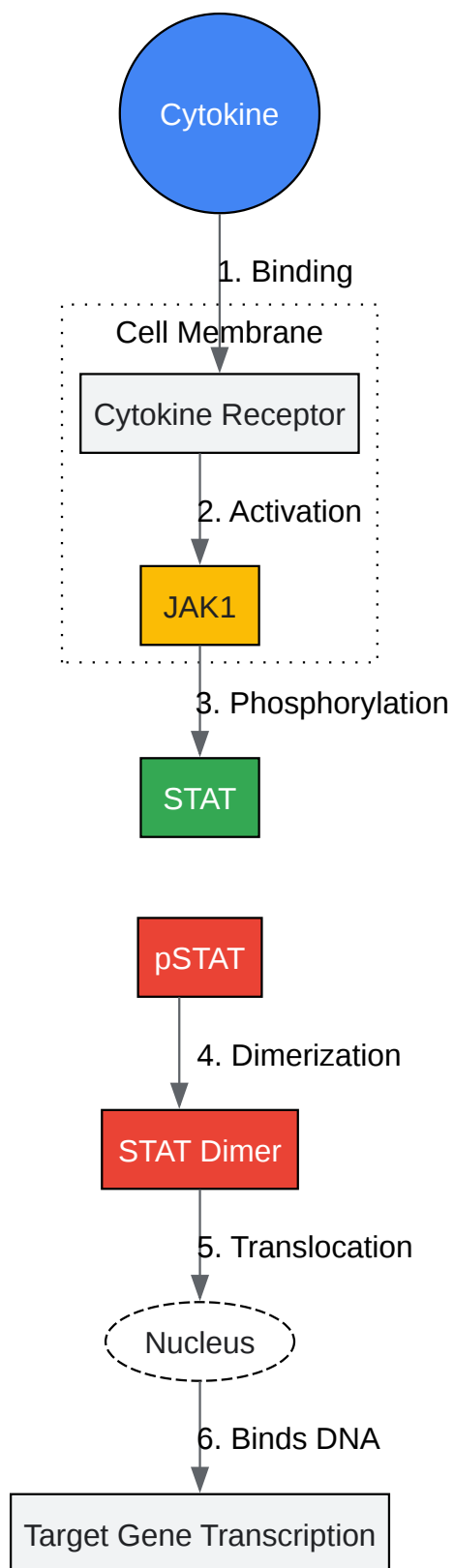
Signaling Pathways and Experimental Workflows

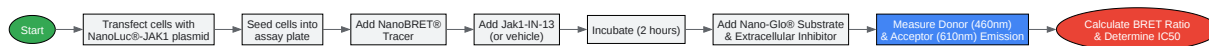
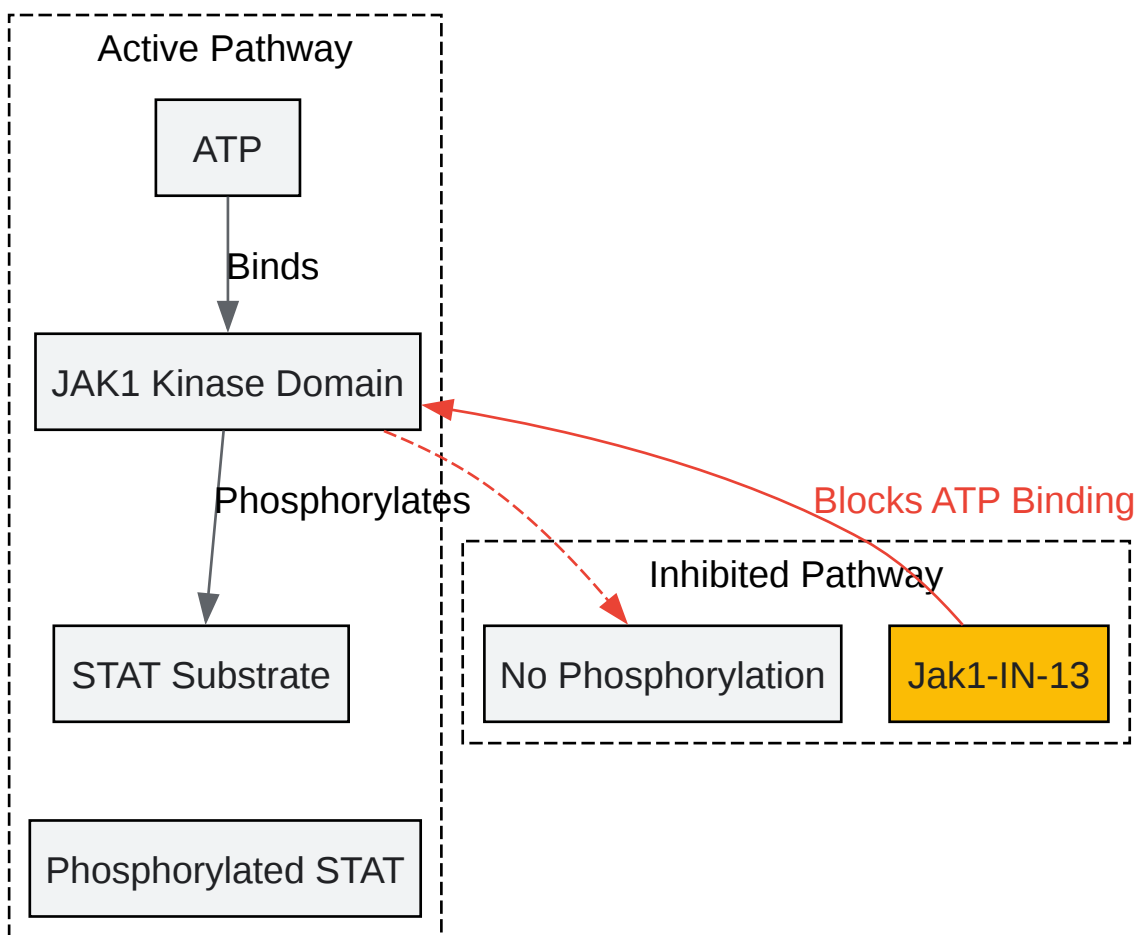
Visualizing the biological and experimental processes is crucial for understanding the context and application of target engagement assays.

JAK1/STAT Signaling Pathway

The diagram below illustrates the canonical JAK1/STAT signaling pathway. Cytokine binding induces receptor dimerization, leading to the activation of receptor-associated JAK1 through trans-phosphorylation. Activated JAK1 then phosphorylates the receptor, creating docking sites

for STAT proteins. Recruited STATs are subsequently phosphorylated by JAK1, causing them to dimerize, translocate to the nucleus, and initiate target gene transcription.[1][2]





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